

# meta-analysis of clinical studies on the efficacy of metamizole-containing drugs

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# Metamizole Efficacy: A Comparative Meta-Analysis of Clinical Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analytical overview of the clinical efficacy of metamizole-containing drugs compared to other common analgesics. The data presented is synthesized from multiple systematic reviews and meta-analyses to offer an objective comparison of performance, supported by experimental data and detailed methodologies.

# Comparative Efficacy in Postoperative Pain Management

Metamizole has demonstrated comparable efficacy to other non-opioid analgesics in the management of postoperative pain and has been shown to be more effective than paracetamol in ICU patients.[1][2] A systematic review of studies on postoperative pain after orthopedic surgery concluded that metamizole was efficacious and non-inferior to other non-opioid analgesics.[3]

One key metric for analgesic efficacy is the Number Needed to Treat (NNT), which represents the number of patients who need to be treated for one to experience a beneficial outcome compared to a control. For acute postoperative pain, a single 500 mg oral dose of dipyrone (metamizole) showed an NNT of 2.4 for achieving at least 50% pain relief over four to six hours



compared to placebo.[4] This indicates that for every 2.4 patients treated with metamizole, one will experience significant pain relief who would not have with a placebo.

Efficacy Outcome	Metamizole (Dipyrone) 500 mg (oral)	Placebo	NNT (95% CI)	Evidence Quality
At least 50% pain relief (4-6 hours)	73% (106/143)	32% (45/145)	2.4 (1.9 to 3.1)	Moderate[4]
Need for rescue medication (4-6 hours)	7%	34%	-	Low[4]

Table 1: Efficacy of a single 500 mg oral dose of dipyrone for acute postoperative pain.[4]

A meta-analysis comparing metamizole to other analgesics in postoperative settings revealed no significant differences in opioid consumption (measured in Oral Morphine Equivalence - OME) between dipyrone and NSAIDs or paracetamol in adult patients, though dipyrone was superior to paracetamol in an ICU study.[1]

Comparison	Difference in Opioid Consumption (OME in first 24h)	95% Confidence Interval
Dipyrone vs. NSAIDs (Adults)	2.1 mg	-3.4 to 7.7
Dipyrone vs. Paracetamol (Adults)	-1.3 mg	-5.9 to 3.3
Dipyrone vs. Placebo (Adults)	-2.7 mg	-9.2 to 3.8
Dipyrone vs. Paracetamol (ICU)	-9.9 mg	-18.2 to -1.6

Table 2: Comparison of opioid-sparing effect of dipyrone in postoperative pain.[1]





## **Comparative Efficacy in Fever Reduction**

Metamizole has been shown to be an effective antipyretic. A systematic review of six randomized clinical trials involving 884 patients found that metamizole was superior to paracetamol, ibuprofen, and acetylsalicylic acid in reducing body temperature between 1.5 and 6.0 hours after oral administration.[5] However, another meta-analysis focusing on febrile children found no discernible difference in the antipyretic effects of oral dipyrone and oral ibuprofen.[6] In a study of patients with suspected H1N1 influenza, both intravenous paracetamol and metamizole were effective in reducing fever, but the temperature decrease was more significant in the paracetamol group.[7][8]

# **Safety Profile Comparison**

A meta-analysis of 79 studies with short-term metamizole use (less than two weeks) found that the incidence of adverse events with metamizole was comparable to placebo, paracetamol, and NSAIDs, and lower than with opioids.[9][10][11] No cases of agranulocytosis were reported in this analysis.[10][11] While the risk of agranulocytosis is a known concern that has led to its withdrawal in some countries, large meta-analyses have not shown a significant risk compared to other common analgesics.[3][12] Metamizole is often considered to have a more favorable gastrointestinal and cardiovascular safety profile compared to traditional NSAIDs.[12][13]

Comparator	Relative Risk of Adverse Events (95% CI)
Opioids	0.79 (0.79 to 0.96)[9]
Placebo	0.96
NSAIDs	Comparable (no significant difference)[10]
Paracetamol	Comparable (no significant difference)[10]

Table 3: Relative risk of any adverse events for metamizole compared to other analgesics in short-term use.[9]

### **Experimental Protocols**

The data presented in this guide are derived from systematic reviews and meta-analyses of randomized controlled trials (RCTs). The general methodology for these studies is as follows:

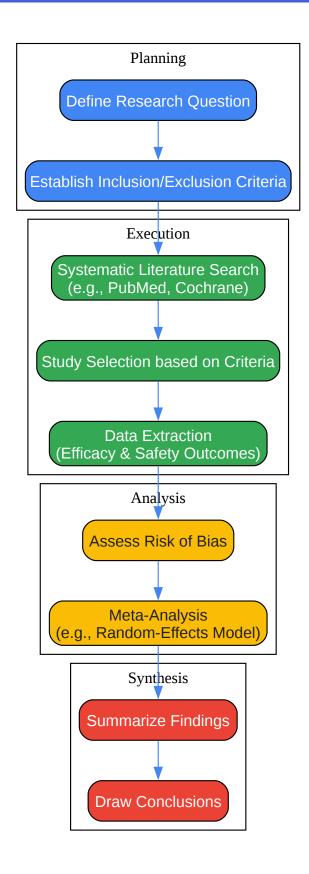






- 1. Literature Search: A comprehensive search of multiple electronic databases is conducted, including PubMed, MEDLINE, Embase, Cochrane Central Register of Controlled Trials (CENTRAL), and LILACS.[1][3] Search strategies employ a combination of keywords and MeSH terms related to "metamizole," "dipyrone," "postoperative pain," "analgesia," and the specific comparators.
- 2. Study Selection: Inclusion criteria typically involve randomized, double-blind, placebo-controlled or active-comparator trials assessing the efficacy and/or safety of metamizole in adult or pediatric populations for specific indications (e.g., postoperative pain, fever).
- 3. Data Extraction and Analysis: Two independent reviewers typically extract data from the included studies. The primary efficacy outcomes often include pain intensity scores (e.g., Visual Analog Scale VAS), the proportion of patients achieving at least 50% pain relief, time to rescue medication, and total opioid consumption. Safety outcomes include the incidence of any adverse events, serious adverse events, and specific events like gastrointestinal bleeding or agranulocytosis. Statistical analysis is performed using methods like the DerSimonian and Laird random-effects model to pool effect sizes.[1]





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Meta-Analysis Experimental Workflow

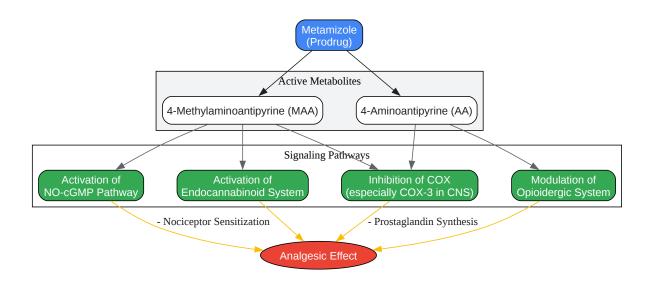


### **Mechanism of Action**

The precise mechanism of action of metamizole is complex and not fully elucidated.[14][15] It is believed to involve multiple pathways, distinguishing it from traditional NSAIDs.[16] The primary proposed mechanisms include:

- Inhibition of Cyclooxygenase (COX) Enzymes: Metamizole's active metabolites are thought
  to inhibit COX enzymes, particularly COX-3 in the central nervous system, which reduces
  prostaglandin synthesis.[12][14][15] Its effect on COX-1 and COX-2 is considered weaker
  than that of classical NSAIDs.[16]
- Activation of Endocannabinoid System: Metamizole may exert its analgesic effects through the activation of the endocannabinoid system, potentially via its active metabolites.[14][16]
- Modulation of the Opioidergic System: The drug may also activate the endogenous opioidergic system, contributing to its analgesic properties.[14][15]
- Interaction with the NO-cGMP Pathway: Metamizole might directly hinder nociceptor sensitization by activating the nitric oxide (NO) signaling pathway.[14]





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#### Proposed Mechanism of Action for Metamizole

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